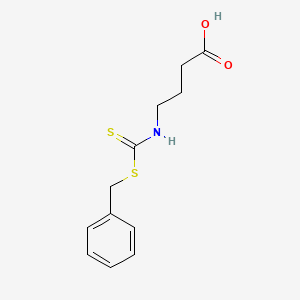
Benzyl N-(3-carboxypropyl)dithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(3-carboxypropyl)dithiocarbamate is a compound belonging to the dithiocarbamate family, which is characterized by the presence of a dithiocarbamate functional group Dithiocarbamates are known for their diverse applications in various fields, including agriculture, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(3-carboxypropyl)dithiocarbamate typically involves the reaction of primary or secondary amines with carbon disulfide and alkyl or benzyl halides. One common method is the one-pot reaction of amines, carbon disulfide, and benzyl halides without using a catalyst under solvent-free conditions. This reaction is highly efficient and atom-economic, making it an attractive option for producing dithiocarbamates .
Industrial Production Methods
Industrial production of dithiocarbamates, including this compound, often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and characterization to ensure the quality and consistency of the final product. The use of environmentally friendly and cost-effective methods is also a key consideration in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-(3-carboxypropyl)dithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dithiocarbamate functional group, which can interact with different reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, resulting in the formation of various substituted dithiocarbamates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines. Substitution reactions can lead to a wide range of substituted dithiocarbamates with different functional groups.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Benzyl N-(3-carboxypropyl)dithiocarbamate involves its interaction with metal ions and enzymes. The dithiocarbamate functional group can chelate metal ions, inhibiting metal-dependent enzymes and disrupting essential biological processes in pathogens . This chelation ability is also responsible for its antimicrobial and anticancer activities, as it can interfere with metal-dependent pathways in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyldithiocarbamate: Known for its copper-dependent antimicrobial activity.
Sodium N-benzyl-N-methyldithiocarbamate: Effective against various bacterial strains.
Sodium N-allyl-N-methyldithiocarbamate: Another antimicrobial agent with similar properties.
Uniqueness
Benzyl N-(3-carboxypropyl)dithiocarbamate stands out due to its specific structure, which allows for unique interactions with metal ions and enzymes. Its carboxypropyl group provides additional functionalization, enhancing its potential applications in various fields. The combination of the benzyl and carboxypropyl groups also contributes to its distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
63884-89-9 |
|---|---|
Formule moléculaire |
C12H15NO2S2 |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
4-(benzylsulfanylcarbothioylamino)butanoic acid |
InChI |
InChI=1S/C12H15NO2S2/c14-11(15)7-4-8-13-12(16)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,16)(H,14,15) |
Clé InChI |
NFGAEXVHQUVGAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC(=S)NCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


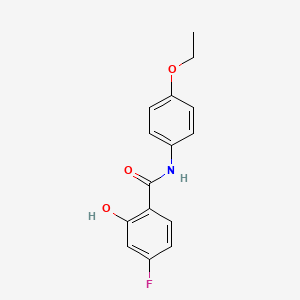
![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
![2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14508234.png)
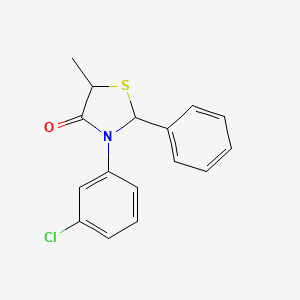
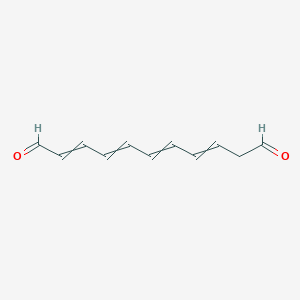
![1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane](/img/structure/B14508258.png)
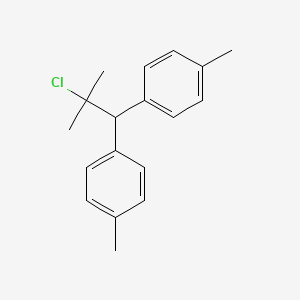

![3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid](/img/structure/B14508275.png)

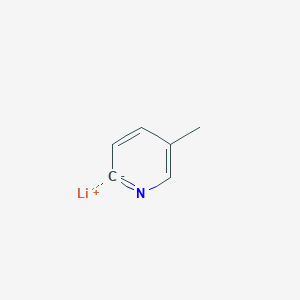
![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)
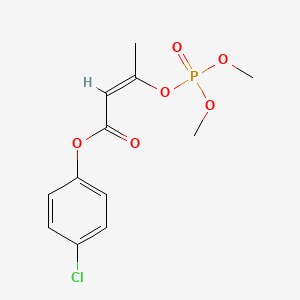
![Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy-](/img/structure/B14508309.png)
